Lipophilicity Advantage Over 3,5-Dimethylaniline
The target compound exhibits a higher calculated LogP (Consensus LogP: 1.91) compared to 3,5‑dimethylaniline (LogP ~1.6), indicating increased lipophilicity that can improve membrane permeability and bioavailability in drug discovery contexts [1]. This difference is a direct consequence of the additional 4‑methoxy group on the aromatic ring, which enhances hydrophobic character while retaining hydrogen‑bonding capability [2].
Consensus LogP 1.91 (5 methods)
+0.3 LogP vs. comparator
Reported higher lipophilicity; may support membrane-permeability screening context.
Predicted consensus value; experimental LogP may differ.
| Evidence Dimension | Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 1.91 (consensus of five prediction methods) |
| Comparator Or Baseline | 3,5-Dimethylaniline: ~1.6 (estimated) [1] |
| Quantified Difference | ~0.3 LogP units higher (increased lipophilicity) |
| Conditions | Predicted values using multiple computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) |
Why This Matters
Higher LogP translates to improved passive membrane diffusion, a critical factor when selecting building blocks for central nervous system (CNS) or intracellular drug targets.
- [1] PubChem. 3,5-Dimethylaniline. PubChem CID: 31253. View Source
- [2] PubChem. 4-Methoxy-3,5-dimethylaniline. PubChem CID: 4166097. View Source
